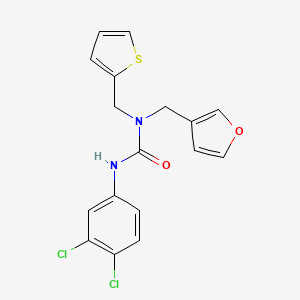

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Description

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group linked to a urea core, with dual heterocyclic substitutions (furan-3-ylmethyl and thiophen-2-ylmethyl). This compound belongs to the arylurea class, known for diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties. Its structural uniqueness lies in the combination of halogenated aromatic and heterocyclic moieties, which may influence solubility, metabolic stability, and target binding compared to simpler analogs .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-6-23-11-12)10-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIZIEQSBQOFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 357.25 g/mol. The compound features a dichlorophenyl group, a furan moiety, and a thiophene structure, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased caspase activity.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 5.13 | Doxorubicin | 0.05 |

| HCT116 (Colon) | 4.5 | 5-Fluorouracil | 214.3 |

| PANC-1 (Pancreas) | 10.38 | Tamoxifen | 1.93 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising efficacy against MCF-7 and HCT116 cell lines, comparable to established chemotherapeutics.

Mechanism Studies

Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase in MCF-7 cells and promotes apoptosis through increased caspase-3/7 activity. Western blotting demonstrated enhanced p53 expression and caspase-3 cleavage, suggesting activation of apoptotic pathways.

Case Studies

A notable study conducted on the compound's effects on various cancer cell lines demonstrated its ability to inhibit growth significantly. The study utilized both in vitro assays and molecular docking simulations to elucidate its binding interactions with target proteins.

-

Study on MCF-7 Cells :

- Findings : Induced apoptosis confirmed by increased caspase activity.

- : The compound shows potential as an anticancer agent.

-

Antimicrobial Evaluation :

- Findings : Exhibited activity against Gram-positive bacteria.

- : Further studies are needed to explore its full antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous urea derivatives from peer-reviewed studies, focusing on substituent effects, synthetic yields, molecular properties, and biological relevance.

Substituent Variations and Molecular Properties

Structural-Activity Relationships (SAR)

- Halogenation : The 3,4-dichlorophenyl group is critical for bioactivity across analogs (e.g., antimicrobial in triclocarban, enzyme inhibition in 11g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.